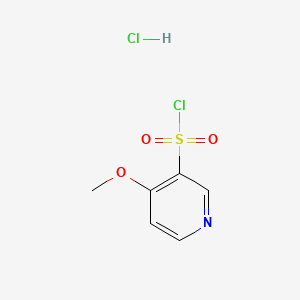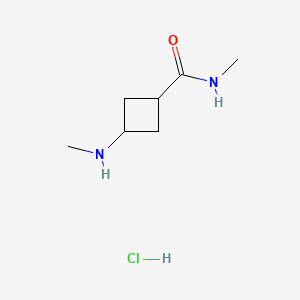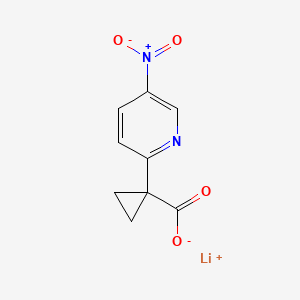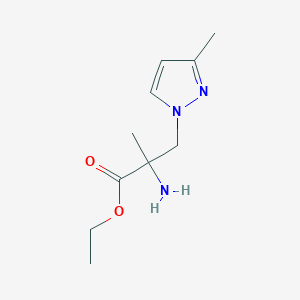
4-Methoxypyridine-3-sulfonyl chloride hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxypyridine-3-sulfonyl chloride hydrochloride is an organic compound with the molecular formula C6H7Cl2NO3S. It is a derivative of pyridine, featuring a methoxy group at the 4-position and a sulfonyl chloride group at the 3-position. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxypyridine-3-sulfonyl chloride hydrochloride typically involves the sulfonation of 4-methoxypyridine followed by chlorination. The general steps are as follows:
Sulfonation: 4-Methoxypyridine is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group at the 3-position.
Chlorination: The resulting sulfonic acid derivative is then chlorinated using thionyl chloride or phosphorus pentachloride to form the sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxypyridine-3-sulfonyl chloride hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonyl hydrazides, and other derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form sulfonyl hydrides under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, hydrazines, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Hydrolysis: This reaction is usually performed in aqueous media, often under acidic or basic conditions to facilitate the process.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonyl Hydrazides: Formed by the reaction with hydrazines.
Sulfonic Acids: Formed by hydrolysis.
Applications De Recherche Scientifique
4-Methoxypyridine-3-sulfonyl chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 4-Methoxypyridine-3-sulfonyl chloride hydrochloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of sulfonamides, sulfonyl hydrazides, and other compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxypyridine-3-sulfonic acid: Similar structure but lacks the chloride group, making it less reactive.
4-Methoxypyridine-3-sulfonyl fluoride: Contains a fluorine atom instead of chlorine, resulting in different reactivity and applications.
4-Methoxypyridine-3-sulfonyl bromide: Contains a bromine atom, which can influence the compound’s reactivity and the types of reactions it undergoes.
Uniqueness
4-Methoxypyridine-3-sulfonyl chloride hydrochloride is unique due to its high reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives through nucleophilic substitution reactions sets it apart from similar compounds.
Propriétés
Formule moléculaire |
C6H7Cl2NO3S |
|---|---|
Poids moléculaire |
244.09 g/mol |
Nom IUPAC |
4-methoxypyridine-3-sulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C6H6ClNO3S.ClH/c1-11-5-2-3-8-4-6(5)12(7,9)10;/h2-4H,1H3;1H |
Clé InChI |
MEPGBYKHBCFJKS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=NC=C1)S(=O)(=O)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13487888.png)

![3-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13487919.png)
![[(3-Isocyanopropoxy)methyl]cyclopropane](/img/structure/B13487921.png)
![(3AR,7aS)-octahydrofuro[3,2-c]pyridine](/img/structure/B13487922.png)

![5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pentanoic acid](/img/structure/B13487931.png)



![3-(5-Hydroxy-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B13487944.png)



